![molecular formula C12H7F2NO3 B6382626 4-(2,5-Difluorophenyl)-2-nitrophenol, 95% CAS No. 1261923-33-4](/img/structure/B6382626.png)
4-(2,5-Difluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(2,5-Difluorophenyl)-2-nitrophenol, 95% (also known as 4-DNP) is a chemical compound commonly used in scientific research and laboratory experiments. It is an aromatic nitrophenol, which is a class of compounds composed of a phenol group with an attached nitro group. 4-DNP is a colorless crystalline solid, which is insoluble in water and has a melting point of approximately 104°C. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the fields of chemistry, biochemistry and pharmacology.
Scientific Research Applications
4-DNP has a wide range of applications in scientific research. It is often used as an intermediate in the synthesis of other organic compounds such as dyes, pharmaceuticals, and agrochemicals. Additionally, it can be used as a catalyst in various chemical reactions, such as the synthesis of azo dyes. Furthermore, 4-DNP is also used as a reagent in the detection of nitroaromatic compounds and in the determination of the activity of nitric oxide synthase enzymes.
Mechanism of Action
The mechanism of action of 4-DNP is largely unknown, as it is not known to bind to any specific receptor. However, it is known to be an oxidizing agent and is thought to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can be damaging to cells and can lead to various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DNP are largely unknown. However, as mentioned above, it is known to be an oxidizing agent and is thought to act as a pro-oxidant. This increase in ROS can lead to oxidative stress, which can cause damage to cells and can lead to various diseases. Additionally, 4-DNP has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase, which can lead to changes in cell metabolism and physiology.
Advantages and Limitations for Lab Experiments
The main advantage of 4-DNP is its availability and low cost, which makes it a popular choice for laboratory experiments. Additionally, it is relatively easy to synthesize and its properties make it suitable for a wide range of applications. However, there are some limitations to the use of 4-DNP in laboratory experiments. Its pro-oxidant properties can lead to oxidative stress and damage to cells, which can limit its use in certain experiments. Additionally, its ability to inhibit certain enzymes can also limit its use in some experiments.
Future Directions
Due to its wide range of applications, there are a number of potential future directions for 4-DNP. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Finally, research could be done to investigate the potential for 4-DNP to be used as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
4-DNP can be synthesized through the reaction of 2,5-difluorobenzaldehyde with nitric acid. The nitric acid is added to the difluorobenzaldehyde in a flask, which is then heated to a temperature of about 100°C for a period of about two hours. During this time, the difluorobenzaldehyde is converted to 4-DNP. This reaction proceeds with a yield of approximately 95%.
properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGMYFBHXYZEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686257 |
Source
|
Record name | 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-2-nitrophenol | |
CAS RN |
1261923-33-4 |
Source
|
Record name | 2',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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